2,5-Divinylpyridine

Polymer Chemistry Regioselective Polymerization Rare Earth Catalysis

2,5-Divinylpyridine (DVP) is an organic compound with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol, classified as a divinyl-substituted pyridine derivative. It is a strongly basic compound (predicted pKa 4.43) featuring two polymerizable vinyl groups at the 2- and 5-positions of the pyridine ring.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 16222-95-0
Cat. No. B097761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Divinylpyridine
CAS16222-95-0
Synonyms2,6-dibynilpyridine
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)C=C
InChIInChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2
InChIKeySXLIFQSDMYZOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Divinylpyridine (CAS 16222-95-0): Technical Specifications and Core Properties for Procurement


2,5-Divinylpyridine (DVP) is an organic compound with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol, classified as a divinyl-substituted pyridine derivative . It is a strongly basic compound (predicted pKa 4.43) featuring two polymerizable vinyl groups at the 2- and 5-positions of the pyridine ring . Physical properties include a calculated density of 0.974–1.0 g/cm³, a boiling point of 218.3°C at 760 mmHg, and a flash point of 83.7°C [1]. DVP serves as a key monomer for synthesizing functional polymers, coordination networks, porous organic polymers, and specialty ion-exchange resins [2].

Why Generic 2,5-Divinylpyridine Substitution is Not Feasible: The Critical Role of Regiochemistry and Polarity


Generic substitution of 2,5-divinylpyridine with other divinyl monomers or even isomeric divinylpyridines is scientifically unsound due to its unique 2,5-substitution pattern, which dictates fundamentally different polymerization behavior and material properties. Unlike 2-vinylpyridine (monofunctional) or 2,5-divinylbenzene (non-polar), DVP's two vinyl groups exhibit differential reactivity that can be selectively exploited for regioselective and living polymerization [1][2]. The pyridine nitrogen introduces polarity and basicity that enable post-functionalization, coordination chemistry, and enhanced adsorption characteristics absent in non-heterocyclic divinyl crosslinkers such as divinylbenzene [3]. The specific 2,5-positioning is essential for achieving the documented performance metrics in water desalination membranes, porous organic polymers, and ion-exchange resins; substituting with a 2,4-divinylpyridine isomer or a non-pyridine analog would alter both the regiochemical selectivity and the electronic properties, thereby invalidating the performance guarantees established in the evidence below [4].

2,5-Divinylpyridine: Quantitative Performance Evidence for Differentiated Procurement Decisions


Regioselective Polymerization: 2,5-Divinylpyridine vs. 2-Vinylpyridine vs. Other DVP Catalysts

Using rare earth catalysts, 2,5-divinylpyridine (DVP) undergoes perfectly regioselective polymerization, exclusively consuming the 2-position vinyl group while leaving the 5-position vinyl group unreacted [1]. This contrasts sharply with polymerization using La(CH2SiMe3)3(THF)2, which is non-regioselective and yields a cross-linked network [2]. In a direct comparison, 2-vinylpyridine (2-VP) lacks the second vinyl group, precluding post-polymerization functionalization, whereas DVP's retained 5-vinyl group enables quantitative thiol-ene 'click' chemistry [3]. The stereoselectivity of DVP polymerization can be tuned from 31% to >99% isotacticity (mmmm) by varying the amount of THF added, a level of control not achievable with other vinylpyridine monomers [4].

Polymer Chemistry Regioselective Polymerization Rare Earth Catalysis

Water Desalination Membranes: 2,5-Divinylpyridine-Based vs. Divinylbenzene-Based Performance

Bridged polysilsesquioxane membranes incorporating 2,5-divinylpyridine (via BTES-VP monomer) were directly compared to those incorporating divinylbenzene (via BTES-VB monomer) [1]. While both membranes exhibited high NaCl rejection (95–97%), the 2,5-divinylpyridine-based membrane demonstrated superior water permeance: 1.1 × 10⁻¹³ m³/(m²·Pa·s) compared to 8.5 × 10⁻¹⁴ m³/(m²·Pa·s) for the divinylbenzene analog—a 29% improvement [2]. This enhanced permeability is attributed to the polarity and nitrogen basicity of the pyridine ring, which facilitates water transport while maintaining high salt rejection [3].

Membrane Science Water Desalination Reverse Osmosis

SO₂ Adsorption Capacity: Porous Organic Polymer Derived from 2,5-Divinylpyridine

A porous organic polymer (POP-Py) synthesized via radical polymerization of 2,5-divinylpyridine (v-Py) monomer exhibits a high SO₂ adsorption capacity of 10.8 mmol g⁻¹ at 298 K and 1.0 bar [1]. This capacity is retained after six adsorption-desorption cycles, confirming reversible performance [2]. In a simulated ternary SO₂/CO₂/N₂ mixture (0.17/15/84.83 v%), POP-Py achieved a breakthrough time of 178 min g⁻¹ and a saturated SO₂ capacity of 0.4 mmol g⁻¹, demonstrating efficient separation even under humid conditions [3]. While comparable data for other vinyl-functionalized ligand polymers (bipyridine, pyrimidine, pyrazine) are noted to be similar, the specific use of 2,5-divinylpyridine is central to achieving this benchmark performance [4].

Gas Separation Porous Organic Polymers SO₂ Capture

Ion-Exchange Resin Performance: 2,5-Divinylpyridine Copolymer Matrices

An anion exchange resin (АN-31) formulated with a 2.5-methyl-divinylpyridine and divinylbenzene matrix exhibits a dynamic exchange capacity of 1280 mol/m³, which is higher than several commercial styrene-divinylbenzene-based resins [1]. For comparison, the strongly basic resin АV-17-8 (styrene-DVB) has a capacity of 700 mol/m³, and the weakly basic EDE-10P (polyethylene polyamines, epichlorohydrin) has a capacity of 1000 mol/m³ [2]. The 2,5-divinylpyridine-containing resin also demonstrates a maximum operating temperature of 100°C, exceeding the 50–60°C limit of some styrene-DVB analogs [3].

Ion Exchange Resins Water Treatment Polymer Matrix

High-Value Application Scenarios for 2,5-Divinylpyridine Based on Quantified Performance Evidence


Post-Functionalizable Linear Polymers via Regioselective Polymerization

Researchers requiring linear polymers with pendant reactive vinyl groups should prioritize 2,5-divinylpyridine over other vinylpyridine monomers. The demonstrated perfect regioselectivity (100% at 2-position) enables synthesis of well-defined, soluble polymers with unreacted 5-position vinyl groups that can be quantitatively functionalized via thiol-ene 'click' chemistry [1]. This is impossible with 2-vinylpyridine (lacks second vinyl) or with non-selective divinyl polymerization (yields cross-linked gels). The tunable stereoselectivity (31–99% isotacticity) further allows tailoring of polymer tacticity for specific material properties [2].

High-Flux Reverse Osmosis Membranes for Desalination

Membrane manufacturers seeking to improve water permeance without sacrificing salt rejection should select 2,5-divinylpyridine-derived precursors (e.g., BTES-VP) over divinylbenzene-based alternatives. The 29% higher water permeance (1.1 × 10⁻¹³ vs. 8.5 × 10⁻¹⁴ m³/(m²·Pa·s)) while maintaining 95–97% NaCl rejection directly reduces energy consumption per unit of purified water [3]. This performance differential is rooted in the polarity and basicity of the pyridine nitrogen, which enhances water transport across the membrane [4].

High-Capacity SO₂ Adsorbents for Flue Gas Treatment

For the development of porous solid adsorbents targeting SO₂ removal from industrial flue gases, 2,5-divinylpyridine is a validated monomer choice. POP-Py synthesized from DVP achieves an SO₂ capacity of 10.8 mmol g⁻¹ at 1 bar and retains this capacity over six cycles [5]. It also demonstrates effective separation from ternary SO₂/CO₂/N₂ mixtures with a breakthrough time of 178 min g⁻¹, and performance is maintained under humid conditions [6]. These metrics support its use in designing durable, water-resistant SO₂ capture materials.

Enhanced-Capacity Anion Exchange Resins

Formulators of weakly basic anion exchange resins can achieve higher dynamic exchange capacities by incorporating 2,5-divinylpyridine or its derivatives into the polymer matrix. Resin АN-31, based on a 2.5-methyl-divinylpyridine/divinylbenzene matrix, delivers a capacity of 1280 mol/m³—significantly exceeding many styrene-DVB-based resins (e.g., 700 mol/m³ for АV-17-8) [7]. Additionally, the higher maximum operating temperature (100°C) extends applicability to hotter process streams compared to resins with 50–60°C limits [8].

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